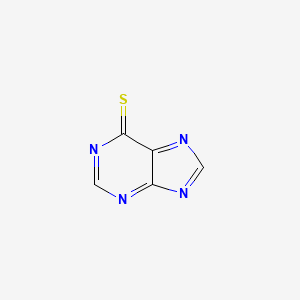

6H-Purine-6-thione

Beschreibung

Historical Context and Significance in Purine (B94841) Analog Research

The story of mercaptopurine begins in the mid-20th century, a period of burgeoning research into the roles of nucleic acids in cellular function and disease. Scientists Gertrude B. Elion and George H. Hitchings, at the Wellcome Research Laboratories, were pioneers in the rational design of drugs. wikipedia.org Their work was predicated on the concept of antimetabolites—compounds that could interfere with the metabolic pathways of cells by mimicking natural substrates. nih.govchemicalbook.com

Focusing on purines, essential components of DNA and RNA, Elion and Hitchings systematically synthesized and tested numerous purine analogs. nih.gov Their research was driven by the hypothesis that by creating analogs of the natural purines, adenine (B156593) and guanine (B1146940), they could disrupt the rapid proliferation of cancer cells and microorganisms. This led to the synthesis of 6-mercaptopurine (B1684380) (6-MP), a derivative of hypoxanthine (B114508) where the 6-hydroxyl group is replaced by a thiol group. nih.gov

The discovery of 6-MP was a landmark achievement. In 1951, Elion and Hitchings published their findings on a hundred purine-related compounds, highlighting 6-MP as a potent inhibitor of the growth of Lactobacillus casei. nih.gov Subsequent testing in mice revealed its significant activity against Sarcoma 180 tumors. aacrjournals.org These promising results led to clinical trials, and in 1953, mercaptopurine was approved for medical use in the United States, primarily for the treatment of acute lymphocytic leukemia (ALL). wikipedia.org The profound impact of this work was recognized in 1988 when Elion and Hitchings, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine for their discoveries of important principles for drug treatment. nih.gov

Role as a Foundation for Thiopurine Antimetabolites

The success of mercaptopurine spurred further research into related compounds, establishing it as the foundational molecule for the class of drugs known as thiopurine antimetabolites. nih.gov These compounds all share a common mechanism of action, acting as prodrugs that are metabolized into active nucleotides that interfere with nucleic acid synthesis. biocomputix.com

Key among these derivatives is azathioprine (B366305) . Developed as a prodrug of mercaptopurine, azathioprine was designed to have a more favorable therapeutic index. nih.gov It is metabolized in the body to release mercaptopurine, which then exerts its therapeutic effects. nih.govdermnetnz.org This modification allowed for broader applications, including immunosuppression in organ transplantation and the treatment of autoimmune diseases. nih.govwikipedia.org

Another crucial thiopurine is thioguanine (6-thioguanine or 6-TG), the guanine analog corresponding to mercaptopurine's relationship with hypoxanthine. nih.gov Like mercaptopurine, thioguanine is an antimetabolite that disrupts DNA synthesis. biocomputix.com Research has shown that some of the therapeutic effects of mercaptopurine are actually mediated through its conversion to thioguanine nucleotides within the cell. nih.gov While both drugs are effective, they have distinct metabolic pathways and can have different efficacy and toxicity profiles in individual patients. nih.govnih.gov

The development and study of these related compounds, all stemming from the initial discovery of mercaptopurine, have been instrumental in advancing our understanding of purine metabolism and its role in disease. nih.gov The investigation into their mechanisms of action and resistance has also paved the way for the field of pharmacogenetics, particularly with the discovery of the role of the enzyme thiopurine S-methyltransferase (TPMT) in their metabolism. dermnetnz.orggpnotebook.com

Eigenschaften

CAS-Nummer |

91220-43-8 |

|---|---|

Molekularformel |

C5H2N4S |

Molekulargewicht |

150.16 g/mol |

IUPAC-Name |

purine-6-thione |

InChI |

InChI=1S/C5H2N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H |

InChI-Schlüssel |

CNCZCYFROMADJV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2=NC=NC(=S)C2=N1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 6h Purine 6 Thione

Established Synthetic Pathways for 6H-Purine-6-thione

The synthesis of this compound can be achieved through several established routes, primarily starting from hypoxanthine (B114508) or substituted pyrimidine (B1678525) precursors.

One of the most common methods involves the direct thionation of hypoxanthine. In this process, hypoxanthine is treated with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀), in a high-boiling solvent like pyridine (B92270) or tetralin. youtube.comgoogle.com The reaction is typically carried out at elevated temperatures to drive the conversion of the hydroxyl group at the 6-position of the purine (B94841) ring to a thiol group. youtube.com The use of a basic solvent like pyridine can facilitate the reaction by improving the solubility of the reactants. google.com

Another widely used synthetic approach starts from 4,5-diaminopyrimidine (B145471) derivatives. For instance, 4,5-diamino-6-chloropyrimidine can be reacted with a source of the C2 carbon of the imidazole (B134444) ring, followed by cyclization to form the purine ring system. youtube.com A variation of this method involves the reaction of 4,5-diaminopyrimidine with formic acid to form the purine ring, followed by the introduction of the sulfur atom. youtube.com

A third key pathway begins with 6-chloropurine (B14466), which is itself synthesized from hypoxanthine by reaction with phosphoryl chloride (POCl₃). youtube.com The 6-chloropurine then undergoes nucleophilic substitution with a sulfur source, such as sodium thiocyanate (B1210189) (NaSCN) followed by hydrolysis, or thiourea (B124793), to yield this compound. youtube.com

Table 1: Comparison of Major Synthetic Pathways for this compound

| Starting Material | Key Reagents | Key Intermediates | General Reaction Conditions |

|---|---|---|---|

| Hypoxanthine | Phosphorus pentasulfide (P₄S₁₀), Pyridine | None | High temperature (reflux) |

| 4,5-Diamino-6-chloropyrimidine | Formic acid, followed by a sulfur source | Formylated diamine | Multi-step, involves cyclization |

| 6-Chloropurine | Sodium thiocyanate (NaSCN) or Thiourea | 6-Thiocyanatopurine | Nucleophilic substitution |

Synthesis of Isotopic Analogs for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for elucidating its metabolic pathways and mechanism of action. The introduction of stable or radioactive isotopes allows for the tracking of the molecule and its metabolites in biological systems.

The synthesis of isotopically labeled this compound often involves the use of labeled precursors in the established synthetic routes. For instance, to introduce a ¹³C label at a specific position in the purine ring, a correspondingly labeled formic acid or diethyl carbonate can be used in the cyclization step of the synthesis from a diamino-pyrimidine precursor. The synthesis of a ¹³C-methylene-labeled isoleucine precursor, for example, has been achieved by using ¹³C-iodomethane in the formation of a phosphorous ylide. nih.gov While not a direct synthesis of labeled 6-MP, this illustrates a common strategy for introducing isotopic labels.

For the introduction of a ³⁵S label, a radioactive sulfur source, such as ³⁵S-labeled thiourea or sodium thiocyanate, can be employed in the reaction with 6-chloropurine. The in vivo incorporation of [³⁵S]-methionine is a method used to radiolabel newly synthesized proteins, demonstrating the utility of sulfur radioisotopes in metabolic studies. nih.gov

The general approaches for isotopic labeling include:

Exchange reactions: In some cases, labile protons can be exchanged with deuterium (B1214612) by dissolving the compound in a deuterated solvent, though this is less common for creating specifically labeled analogues for mechanistic studies.

Step-by-step synthesis from labeled reagents: This is the more common and precise method, where a small, isotopically labeled building block is incorporated into the molecule through a series of chemical reactions. nih.gov

The use of these labeled compounds in conjunction with techniques like mass spectrometry and NMR spectroscopy allows researchers to map the metabolic fate of this compound and identify the enzymes and pathways it interacts with. youtube.com

Derivatization Strategies for Novel Purine Analogs

The chemical structure of this compound offers several sites for modification, including the sulfur atom at the 6-position, the nitrogen atoms of the purine ring, and the carbon atoms of the purine backbone. These derivatization strategies are employed to develop novel purine analogues with improved therapeutic properties, altered biological activity, or functionalities for specific research applications.

Synthesis of Substituted this compound Derivatives

A primary focus of derivatization is the modification of the thiol group at the 6-position. S-alkylation, for instance, can lead to the formation of thioether derivatives. A series of thioether-linked derivatives have been prepared and shown to possess selective inotropic activity. nih.gov The introduction of hydrophobic substituents at the 6th position has been found to increase the activity of some derivatives. nih.gov

Another strategy involves the formation of disulfide derivatives. Asymmetrical disulfides have been synthesized by reacting this compound with various sulfhydryl-containing moieties, such as 1,2,4-triazole-sulfhydryl groups. researchgate.net These derivatives are often designed as prodrugs that can release the active this compound under specific physiological conditions.

Furthermore, modifications can be made to the purine ring itself. For example, N-alkylation at different nitrogen atoms of the purine ring can lead to a variety of substituted derivatives with distinct biological profiles. The synthesis of a peptide nucleic acid with a novel 1-methyl-6-mercaptopurine base has been reported, highlighting the potential for N-substitution in creating unique biomolecules. researchgate.net

Table 2: Examples of Substituted this compound Derivatives and their Rationale

| Derivative Type | General Structure/Modification | Rationale for Synthesis | Example Application |

|---|---|---|---|

| S-Allylthio derivatives | Allyl group attached to the sulfur atom | To create prodrugs with improved cell penetration and activity | Anticancer agents nih.gov |

| Asymmetrical disulfides | R-S-S-Purine | Prodrugs that release 6-MP upon reduction | Anticancer agents researchgate.net |

| Thioether-linked derivatives | R-S-Purine | To explore structure-activity relationships for novel biological targets | Cardiotonic agents nih.gov |

| N-Methylated derivatives | Methyl group on a purine nitrogen | To create novel nucleic acid analogues | Research in nucleic acid chemistry researchgate.net |

| Dithiocarbamate derivatives | R₂NC(=S)S-Purine | To develop prodrugs with altered cytotoxic profiles | Anticancer agents researchgate.netijpsr.com |

Chemical Modifications for Targeted Research Applications

Chemical modifications of this compound are also instrumental in developing tools for targeted research. One significant area is the development of drug delivery systems. For instance, this compound has been loaded into nanocarriers, such as liposomes and nanoparticles, to improve its solubility, bioavailability, and targeted delivery to cancer cells. nih.gov These formulations can be further modified with targeting ligands to enhance their specificity.

The synthesis of prodrugs is another key strategy. By attaching a promoiety to the this compound molecule, its pharmacokinetic properties can be altered. For example, S-allylthio derivatives of 6-mercaptopurine (B1684380) have been synthesized as prodrugs that are more hydrophobic and can better penetrate cells. nih.gov Once inside the cell, the allylthio group is cleaved, releasing the active this compound. nih.gov

Furthermore, the purine ring can be modified to create analogues with altered electronic properties or to introduce functionalities for bioconjugation. The replacement of the nitrogen at the seventh position of the purine ring with a carbon atom, creating a 7-deazapurine analogue, modifies the electronic properties of the five-membered ring and allows for further substitution at the C-7 position. acs.org These types of modifications are crucial for developing probes to study protein-ligand interactions and for the design of novel inhibitors.

Structural Elucidation and Conformational Analysis of 6h Purine 6 Thione

Advanced Spectroscopic Techniques in Structural Research

A variety of spectroscopic methods are employed to elucidate the molecular structure of 6H-Purine-6-thione (also known as 6-mercaptopurine). These techniques provide complementary information about the compound's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the purine (B94841) scaffold. ¹H NMR spectra help in identifying the protons attached to the purine ring. For instance, the ¹H NMR spectrum of 6-mercaptopurine (B1684380) monohydrate provides signals corresponding to the C-H and N-H protons. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The IR spectrum of 6-mercaptopurine shows characteristic absorption bands that confirm the presence of N-H and C=S bonds, which is critical for analyzing its tautomeric state. chemicalbook.com The presence of a strong band associated with the C=S (thione) group rather than a weak S-H (thiol) band provides evidence for the dominant tautomeric form. chemicalbook.comnist.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 6-mercaptopurine, the protonated molecular ion peak [M+H]⁺ is typically observed at a mass-to-charge ratio (m/z) of 153, which corresponds to its molecular formula, C₅H₄N₄S. researchgate.netmzcloud.org

UV-Visible Spectroscopy: The electronic transitions within the purine ring system give rise to characteristic absorption maxima in the UV-visible spectrum. The position of these maxima can be influenced by the solvent and pH, providing insights into the different protonated and tautomeric species present in solution. guidechem.comnih.gov For example, in methanol, 6-mercaptopurine exhibits absorption maxima at approximately 216 nm and 329 nm. guidechem.com

| Technique | Observation | Inferred Structural Feature |

| ¹H NMR | Signals for C-H and N-H protons | Confirms purine scaffold and protonation sites chemicalbook.com |

| IR | Characteristic N-H and C=S stretching bands | Presence of thione functional group chemicalbook.comnist.gov |

| Mass Spec | [M+H]⁺ peak at m/z ~153 | Confirms molecular formula C₅H₄N₄S researchgate.netmzcloud.org |

| UV-Vis | Absorption maxima (e.g., ~329 nm in MeOH) | π-electron system of the purine ring guidechem.com |

Tautomeric Equilibrium and Structural Isomerism Investigations

This compound can exist in different tautomeric and isomeric forms, and understanding their relative stability is a key area of research. The principal tautomerism is the thione-thiol equilibrium. Spectroscopic and crystallographic data overwhelmingly indicate that in the solid state, the molecule exists predominantly in the thione form (this compound) rather than the thiol form (Purine-6-thiol). iucr.orgnih.gov

Furthermore, for the dominant thione tautomer, prototropic tautomerism involving the imidazole (B134444) ring nitrogen atoms is significant. The hydrogen atom can be located on either the N(7) or N(9) atom. X-ray diffraction studies on crystals of 6-mercaptopurine monohydrate have definitively shown that the hydrogen atom is bonded to N(7), resulting in the N(7)-H tautomer in this state. iucr.org However, studies on derivatives of 6-mercaptopurine, such as azathioprine (B366305) or 6-methylmercaptopurine (B131649), show that these molecules crystallize in the N(9)-H tautomer form. ias.ac.innih.gov This suggests that substitution on the sulfur atom can influence the tautomeric preference of the purine ring. ias.ac.in Theoretical studies using density functional theory (DFT) have also been employed to analyze the relative stabilities of these different tautomers and the effects of intermolecular interactions. researchgate.net

Computational Chemistry and in Silico Modeling of 6h Purine 6 Thione

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides insights into molecular geometries, electronic properties, and reactivity by solving the Schrödinger equation for a system of electrons in a self-consistent field.

DFT calculations have been extensively used to optimize the molecular geometry of 6-Thioguanine (B1684491), determining its most stable conformation and bond parameters researchgate.netresearchgate.netnih.govmdpi.com. These studies often explore various tautomeric forms of 6-Thioguanine, revealing differences in their stability under different conditions orientjchem.orgresearchgate.netacs.org. For instance, computational analysis has indicated that the TG1 tautomer is generally more stable in the gas phase and non-polar solvents, whereas the TG5 tautomer exhibits greater stability in polar environments orientjchem.org.

Key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are calculated using DFT. The HOMO-LUMO gap serves as an indicator of a molecule's electronic stability, reactivity, and charge transport capabilities researchgate.netnih.govresearchgate.netnih.gov. For 6-Thioguanine, reported HOMO-LUMO gaps vary depending on the computational method and environment, with values such as 2.919 eV researchgate.net and 1.90 eV for the neutral form in the gas phase rsc.org. These calculations also provide insights into charge distribution across the molecule, often highlighting nucleophilic centers, particularly on sulfur and nitrogen atoms, which are crucial for understanding its interactions nih.govorientjchem.orgrsc.org.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of bonding and delocalization in molecules by transforming canonical molecular orbitals into localized natural bond orbitals. This method is invaluable for understanding charge transfer, hyperconjugation, and the stabilization energies arising from these interactions.

NBO analysis has been applied to 6-Thioguanine to investigate intramolecular electronic interactions and their contribution to molecular stability orientjchem.orgresearchgate.netnih.govbohrium.com. Studies have shown that NBO analysis can reveal charge transfer processes, such as 6-Thioguanine acting as a charge donor to fullerene nanocarriers bohrium.com. Furthermore, NBO analysis quantifies stabilization energies from donor-acceptor orbital interactions, providing a measure of the strength of chemical bonds and delocalization effects nih.govarxiv.org. For example, significant stabilization energies have been calculated for specific lone pair to antibonding orbital interactions in related systems, illustrating the utility of NBO in quantifying electronic delocalization nih.gov.

Molecular Dynamics Simulations in Complex Biological Systems

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including the dynamic interactions of 6-Thioguanine with biological macromolecules like DNA and proteins. These simulations provide insights into conformational changes, binding stability, and dynamic processes over time.

MD simulations have been instrumental in understanding how 6-Thioguanine affects DNA structures, particularly G-quadruplexes. Studies suggest that the substitution of guanine (B1146940) with 6-thioguanine can lead to the destabilization of these complex DNA structures nih.govresearchgate.net. Additionally, MD simulations have been employed to investigate the binding of 6-thioguanosine (B559654) triphosphate (TGTP) within enzyme active sites, such as NUTD15 variants, to characterize ligand binding modes and conformational stability biorxiv.org. These simulations also help in analyzing the interaction mechanisms and stability of thiopurine drugs, including 6-Thioguanine derivatives, with viral proteases, contributing to the understanding of antiviral drug action plos.org.

Molecular Docking Studies with Biological Targets

Molecular docking is an in silico technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is widely applied to identify potential drug candidates and understand their binding mechanisms.

6-Thioguanine and its derivatives have been subjected to molecular docking studies against various biological targets. For instance, docking simulations have identified potent inhibitors of the DENV-2 NS2B/NS3 protease, with calculated binding energies indicating strong affinity for the target protein plos.organalis.com.my. Studies have also explored the interaction of 6-Thioguanine with human serum albumin (HSA) and hemopexin MMP-9 (PEX-9), aiming to understand its binding sites and potential therapeutic applications kemdikbud.go.idptfarm.pl. Furthermore, 6-Thioguanine has been computationally investigated for its potential as a noncompetitive inhibitor of the PEDV papain-like protease 2 nih.gov and as part of nanocarrier systems for drug delivery uchile.cl.

Theoretical Investigations of Solvent Effects on Molecular Stability and Reactivity

The behavior and reactivity of 6-Thioguanine are significantly influenced by its surrounding environment, particularly the solvent. Theoretical investigations, employing both implicit (e.g., Polarizable Continuum Model - PCM) and explicit solvent models, are crucial for accurately predicting its properties in solution.

Solvent polarity plays a key role in determining the preferred tautomeric forms of 6-Thioguanine, with polar solvents stabilizing certain forms over others orientjchem.org. Studies have also highlighted the impact of specific solvent interactions, such as hydrogen bonding between water molecules and the sulfur atom of 6-Thioguanine, on its excited-state decay mechanisms. This interaction can influence triplet state lifetimes, a phenomenon of interest for photodynamic applications rsc.org. Solvation free energy calculations are also performed to quantify the energetic impact of the solvent on the molecule bohrium.com.

Data Tables

The following tables summarize key computational findings related to 6-Thioguanine, illustrating the insights gained from various in silico methodologies.

Table 1: Key Electronic Properties of 6-Thioguanine from DFT Calculations

| Property / Method | Value / Description | Reference |

| HOMO-LUMO Gap (eV) | 2.919 eV (DFT/B3LYP/6-311++G(d,p)) | researchgate.net |

| HOMO-LUMO Gap (eV) | 1.90 eV (Neutral, gas phase) | rsc.org |

| Tautomer Stability | TG1 stable in gas phase/non-polar solvents; TG5 stable in polar solvents | orientjchem.org |

| Nucleophilic Sites | Sulfur and Nitrogen atoms | nih.govorientjchem.orgrsc.org |

Table 2: Examples of NBO Analysis Findings

| Interaction / System | Stabilization Energy (E(2)) | Description | Reference |

| LP[S(10)] → LP[Ag(1)] | 101.25 kJ/mol | Interaction in C5 configuration | nih.gov |

| nO → σCH. | 6.25 kcal/mol | Hyperconjugative interaction in ethanol | arxiv.org |

| Charge Transfer | 6-TG as donor, Fullerene as acceptor | Adsorption on fullerene | bohrium.com |

Table 3: Representative Molecular Docking Binding Energies

| Ligand / Target | Binding Energy | Description | Reference |

| Compound 18 / DENV-2 NS2B/NS3pro | -16.10 kcal/mol | Potent inhibitor | plos.org |

| Designed compounds / PEX-9 | -7.0 to -11.0 kcal/mol | Potential inhibitors | kemdikbud.go.id |

| 6-Thioguanine / Al(111) | -1.79 eV | Corrosion inhibition | rsc.org |

Molecular and Cellular Mechanisms of Action of 6h Purine 6 Thione

Interference with Purine (B94841) Biosynthesis Pathways

A primary mechanism of action of 6H-Purine-6-thione's metabolites is the profound interference with the normal synthesis of purine nucleotides. This disruption occurs at two key levels: the de novo synthesis pathway and the interconversion of nucleotides.

De Novo Purine Synthesis Inhibition

De novo purine synthesis is the metabolic pathway that builds purine nucleotides from simple precursor molecules. 6-mercaptopurine (B1684380), once converted intracellularly to its ribonucleotide, thioinosine monophosphate (TIMP), and subsequently to methylthioinosine monophosphate (meTIMP), acts as a potent inhibitor of this pathway. nih.govdrugbank.com

The key regulatory enzyme inhibited is glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase) , which catalyzes the first committed step in de novo purine synthesis. wikipedia.orgchemicalbook.comyoutube.com By blocking this enzyme, the active metabolites of 6-MP effectively shut down the production of inosine (B1671953) monophosphate (IMP), the precursor for both adenine (B156593) and guanine (B1146940) nucleotides. chemicalbook.comyoutube.com This leads to a depletion of the purine nucleotide pool necessary for DNA and RNA synthesis. nih.gov Studies have shown that while 6-thioguanine (B1684491), a related thiopurine, also reduces cellular purine pools, its cytotoxicity is not solely explained by this inhibition, suggesting other mechanisms are also critical. nih.govclinpgx.org

| Metabolite | Target Enzyme | Pathway Affected | Consequence |

| Methylthioinosine monophosphate (meTIMP) | PRPP Amidotransferase | De Novo Purine Synthesis | Inhibition of IMP synthesis, leading to purine depletion. |

| Thioinosine monophosphate (TIMP) | PRPP Amidotransferase | De Novo Purine Synthesis | Inhibition of the first committed step in purine synthesis. |

Disruption of Nucleotide Interconversions

Beyond inhibiting the initial steps of purine synthesis, the metabolites of this compound also disrupt the interconversion of purine nucleotides. Thioinosine monophosphate (TIMP) acts as a substrate analogue and inhibits enzymes crucial for converting IMP into adenine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). drugbank.comchemicalbook.com

Specifically, TIMP inhibits the following conversions:

The conversion of IMP to xanthylic acid (XMP), a precursor for GMP, which is catalyzed by inosinate dehydrogenase (IMPDH) . drugbank.comchemicalbook.com

The conversion of IMP to adenylic acid (AMP) via adenylosuccinate. chemicalbook.comnih.gov

This dual blockade further depletes the cell of the necessary purine triphosphates (ATP and GTP) required for nucleic acid synthesis and various other cellular functions. nih.govnih.gov This disruption of the balance between purine and pyrimidine (B1678525) nucleotide pools is a significant contributor to the cytotoxic effects of the compound. nih.gov

Enzymatic Interactions and Substrate Specificity

The activation and cytotoxic effects of this compound are critically dependent on its interaction with specific intracellular enzymes. These enzymes recognize 6-MP as a substrate, converting it into its active nucleotide forms.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Interaction

The initial and crucial step in the activation of 6-mercaptopurine is its conversion to thioinosine monophosphate (TIMP). This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . drugbank.comchemicalbook.commdpi.com 6-MP competes with the natural purine bases, hypoxanthine (B114508) and guanine, for this enzyme. wikipedia.orgdrugbank.com

The activity of HGPRT is a key determinant of the efficacy of 6-MP. nih.gov Tumors that have lost the ability to convert 6-MP to TIMP often exhibit resistance to the drug. wikipedia.orgnih.gov Studies have shown that higher HGPRT activity can lead to higher concentrations of the active thioguanine nucleotide metabolites. nih.gov

| Enzyme | Substrate | Product | Significance |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | This compound (6-mercaptopurine) | Thioinosine monophosphate (TIMP) | Essential activation step for all subsequent cytotoxic effects. |

Inosinate Dehydrogenase (IMPDH) and Xanthylate Aminase (XMP Aminase) Involvement

Following its formation, TIMP can be further metabolized. The sequential actions of inosinate dehydrogenase (IMPDH) and xanthylate aminase (XMP aminase) convert TIMP into thioguanylic acid (TGMP). wikipedia.orgnih.govdrugbank.com These thioguanine nucleotides (TGNs) are considered the ultimate cytotoxic metabolites of 6-mercaptopurine.

The enzyme IMPDH, which catalyzes the conversion of TIMP to thioxanthosine monophosphate (TXMP), is a significant site of action. nih.gov The subsequent conversion to TGMP by GMP synthetase completes this pathway. nih.gov

Nucleic Acid Incorporation and Functional Consequences

A major mechanism of cytotoxicity for this compound involves the incorporation of its metabolites, primarily 6-thioguanine nucleotides (TGNs), into DNA and RNA. chemicalbook.comyoutube.comnih.gov

Once TGNs are converted to deoxy-6-thioguanosine triphosphate (dGTP), they can be incorporated into DNA during the S phase of the cell cycle. chemicalbook.com The presence of 6-thioguanine (S6G) within the DNA duplex leads to significant functional consequences. While the incorporation itself may not grossly distort the DNA helix, it renders the DNA a poor template for replication. chemicalbook.comoup.com

The incorporated S6G can be methylated, leading to mismatch pairing with thymine (B56734) during DNA replication. nih.gov This triggers futile cycles of mismatch repair, which can ultimately lead to DNA strand breaks and apoptosis (programmed cell death). nih.gov Studies have shown that the delayed cytotoxicity of 6-MP is consistent with mitotic death caused by DNA damage resulting from the incorporation of 6-thioguanine. nih.gov

Incorporation into RNA can also occur, leading to altered RNA function and inhibition of protein synthesis. chemicalbook.comyoutube.com Research has indicated that 6-thio-ITP can inhibit RNA polymerase I and II, directly impacting transcription. chemicalbook.com

| Incorporated Metabolite | Nucleic Acid | Functional Consequence |

| 6-thioguanine (as dGTP) | DNA | Mismatch repair activation, DNA damage, cell cycle arrest, apoptosis. nih.govnih.gov |

| 6-thioguanine (as GTP) | RNA | Inhibition of RNA synthesis and function, altered protein synthesis. chemicalbook.comyoutube.com |

Modulation of Cellular Signaling Pathways

A key molecular target of 6-thioguanine is the small GTPase, Rac1. researchgate.netnih.gov The active metabolite, 6-thioguanosine (B559654) triphosphate (6-Thio-GTP), directly interacts with Rac1. nih.govnih.gov It binds to Rac1 in place of the natural guanosine triphosphate (GTP), effectively blocking Rac1 activation. nih.gov In T-lymphocytes, this interaction can involve the formation of a disulfide adduct between 6-Thio-GTP and a cysteine residue within a specific motif of Rac1. nih.gov This inhibition prevents Rac1 from engaging with its downstream effectors, which disrupts signaling cascades essential for T-cell activation, cell adhesion, migration, and the regulation of the actin cytoskeleton. researchgate.netnih.gov By converting a costimulatory signal into an apoptotic one, this inhibition of Rac1 is a primary mechanism for the immunosuppressive effects of thiopurines. nih.gov

| Pathway Component | Interaction with 6-Thioguanine Metabolite | Functional Consequence |

| Rac1 (Small GTPase) | 6-Thioguanosine triphosphate (6-Thio-GTP) binds to Rac1, preventing GTP binding. nih.gov | Inhibition of Rac1 activation. nih.govnih.gov |

| Downstream Rac1 Effectors (e.g., MEK, NF-κB, Bcl-xL) | Signal transduction from Rac1 is blocked. nih.gov | Suppression of T-cell activation, proliferation, and survival signals. researchgate.netnih.gov |

| Cellular Processes | Rac1-dependent pathways are disrupted. | Induction of apoptosis in activated T-lymphocytes. researchgate.netnih.gov |

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer. nih.govnih.govresearchgate.net While direct, high-affinity binding of 6-thioguanine to a component of this pathway is not the primary mechanism, its activity can influence this signaling axis. The cellular stress induced by DNA damage and replication inhibition can indirectly modulate PI3K/Akt/mTOR signaling. For instance, the activation of DNA damage response pathways can intersect with and inhibit pro-survival signals from the Akt pathway. Furthermore, the inhibition of Rac1, which can act upstream or in parallel with PI3K/Akt signaling in some contexts, may also contribute to a reduction in pro-survival signaling. Downstream of Akt, mTORC1 controls protein synthesis by phosphorylating targets like 4E-BP1 and S6K1. researchgate.netfrontiersin.org By inducing broad cellular stress and disrupting fundamental processes like DNA replication and T-cell activation, the effects of 6-thioguanine can lead to a cellular state that is non-conducive to the growth-promoting signals typically driven by the PI3K/Akt/mTOR pathway.

NR4A3 Transcriptional Activity Modulation

This compound, commonly known as 6-mercaptopurine (6-MP), has been identified as an agonist for the orphan nuclear receptor NR4A3. nih.govyoutube.comcjcrcn.org Research conducted on skeletal muscle cell lines demonstrates that 6-MP treatment leads to an increase in both the expression of the NR4A3 gene and the transcriptional activity of the NR4A3 protein. nih.govyoutube.com NR4A3, also known as NOR-1 or MINOR, is recognized as a positive regulator of insulin (B600854) sensitivity. youtube.comcjcrcn.org The activation of NR4A3 by 6-MP is a key component of the compound's effects on cellular metabolism, particularly in modulating glucose transport. nih.govyoutube.com This modulation occurs through both NR4A3-dependent and -independent pathways. nih.govcjcrcn.org

GLUT4 Cell Surface Expression Modulation

A primary metabolic effect of this compound is the enhancement of glucose transport in insulin-target cells, such as skeletal muscle. nih.govyoutube.com This is achieved by modulating the translocation of the glucose transporter type 4 (GLUT4) to the cell surface. nih.govyoutube.comcjcrcn.org In L6 skeletal muscle cells, treatment with 6-MP was found to significantly increase the presence of GLUT4 on the cell surface, both in basal (non-insulin-stimulated) and insulin-stimulated conditions. nih.gov This effect is not due to an upregulation of GLUT4 protein expression itself, but rather a promotion of its movement from intracellular storage vesicles to the plasma membrane. nih.gov

The mechanism is, at least in part, dependent on the receptor's interaction with NR4A3. nih.govyoutube.com Studies using shRNA to suppress NR4A3 in muscle cells showed that the ability of 6-MP to increase cell surface GLUT4 was significantly diminished. nih.gov However, it is important to note that in other cell types, such as the Jurkat human T lymphocyte leukemia cell line, 6-MP did not appear to modify glucose uptake or the expression of GLUT1 and GLUT3 transporters. nih.gov

Table 1: Effect of this compound (6-MP) on GLUT4 Translocation in L6 Myocytes

| Condition | Treatment | Observation | Scientific Finding |

| Basal (No Insulin) | 6-MP | 1.8- to 3.6-fold increase in cell surface GLUT4. nih.gov | 6-MP promotes GLUT4 translocation to the cell surface independent of insulin. nih.gov |

| Insulin-Stimulated | 6-MP | 2.9- to 4.4-fold increase in cell surface GLUT4 over controls. nih.gov | 6-MP augments insulin-stimulated GLUT4 translocation. nih.gov |

| NR4A3 Knockdown | 6-MP | The ability of 6-MP to increase cell surface GLUT4 was significantly reduced. nih.gov | The effect of 6-MP on GLUT4 translocation is partly dependent on NR4A3. nih.govyoutube.com |

Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis, or programmed cell death, which is a cornerstone of its anti-proliferative and anti-cancer effects. nih.govresearchgate.netdrugbank.com As a purine antimetabolite, it interferes with the synthesis of nucleic acids. researchgate.netnih.gov The compound is metabolized within the cell into thiopurine analogues, such as 6-thioguanine nucleotides. researchgate.netnih.gov The incorporation of these fraudulent bases into DNA and RNA disrupts their function, triggers DNA damage signals, and ultimately leads to the activation of apoptotic pathways. youtube.comdrugbank.comnih.gov

Intrinsic Mitochondrial Pathway Involvement

The primary apoptotic pathway initiated by this compound is the intrinsic, or mitochondrial, pathway. scienmag.commdpi.com This pathway is triggered by intracellular stress signals, such as the DNA damage caused by the incorporation of 6-MP metabolites. nih.govmdpi.com The process disrupts mitochondrial function and induces a loss of the mitochondrial transmembrane potential. scienmag.com

A critical event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which is considered the "point of no return" for apoptosis. mdpi.comyoutube.com This permeabilization is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com Pro-apoptotic members like Bax and Bak promote MOMP, while anti-apoptotic members like Bcl-2 inhibit it. mdpi.com The cellular stress induced by 6-MP tips this balance in favor of the pro-apoptotic proteins, leading to the formation of pores in the mitochondrial outer membrane. mdpi.com This allows for the release of key apoptogenic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. mdpi.comyoutube.comsigmaaldrich.com

Caspase Activation Mechanisms

The release of cytochrome c into the cytosol is a pivotal step that initiates the caspase activation cascade. sigmaaldrich.com In the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (Apaf-1). mdpi.comsigmaaldrich.com This binding, in the presence of dATP, triggers the assembly of a large, wheel-shaped protein complex known as the apoptosome. sigmaaldrich.com

The apoptosome serves as an activation platform for the primary initiator caspase of the intrinsic pathway: procaspase-9. Once recruited to the apoptosome, procaspase-9 molecules are brought into close proximity, facilitating their dimerization and auto-activation. Activated caspase-9 then proceeds to cleave and activate the downstream executioner caspases, principally caspase-3 and caspase-7. These executioner caspases are the ultimate drivers of apoptosis, responsible for cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of cell death, including cell shrinkage and DNA fragmentation.

Table 2: Key Caspases in this compound-Induced Apoptosis

| Caspase Type | Specific Caspase | Role in Pathway | Activation Mechanism |

| Initiator Caspase | Caspase-9 | Initiates the caspase cascade following mitochondrial stress. | Recruited to and activated by the apoptosome complex formed from cytochrome c and Apaf-1. mdpi.comsigmaaldrich.com |

| Executioner Caspases | Caspase-3, Caspase-7 | Cleave cellular proteins to dismantle the cell. | Activated via cleavage by initiator caspase-9. |

ROS Accumulation

The accumulation of Reactive Oxygen Species (ROS) is another significant mechanism through which this compound induces apoptosis. nih.govscienmag.com Cancer cells often exist in a state of increased oxidative stress, making them particularly vulnerable to agents that further elevate ROS levels. nih.govnih.gov 6-MP has been shown to have pro-oxidant properties, particularly in the presence of copper ions (Cu(II)). nih.gov The compound can mediate the redox cycling of Cu(II) to Cu(I), a process that generates ROS. nih.gov

This increased formation of ROS contributes to cellular damage, including DNA breakage, which enhances the apoptotic signal. nih.gov The involvement of the mitochondrial pathway in thiopurine-induced apoptosis is confirmed by the increased generation of ROS. scienmag.com This oxidative stress disrupts mitochondrial function, contributing to the loss of membrane potential and the release of cytochrome c. scienmag.com Therefore, ROS accumulation acts in concert with DNA damage to robustly activate the intrinsic apoptotic pathway. nih.govscienmag.com

Immunosuppressive Actions at the Molecular and Cellular Level

Beyond its anti-cancer effects, this compound is a potent immunosuppressive agent. researchgate.netscienmag.com Its primary mechanism of immunosuppression is the inhibition of lymphocyte proliferation, particularly T-cells, which are central to the immune response. nih.govscienmag.com

Lymphocytes, especially when activated, rely heavily on the de novo synthesis of purines for the rapid cell division required for an immune response. researchgate.netnih.gov As a purine analogue, 6-MP and its metabolites interfere with this pathway. nih.gov Specifically, its metabolite thioinosinic acid (TIMP) inhibits multiple enzymes involved in purine nucleotide interconversion, including the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP). nih.gov This starves the proliferating lymphocytes of the necessary building blocks for DNA synthesis, arresting the cell cycle and preventing the clonal expansion of immune cells. scienmag.com By blocking the proliferation of the cells involved in the amplification of the immune response, 6-MP effectively dampens inflammation. nih.gov

Table 3: Immunosuppressive Mechanisms of this compound

| Target Process | Molecular Action | Cellular Outcome |

| De Novo Purine Synthesis | Inhibition of enzymes involved in purine interconversion by the metabolite thioinosinic acid (TIMP). nih.gov | Depletion of purine nucleotide pool required for DNA and RNA synthesis. researchgate.netnih.gov |

| Lymphocyte Proliferation | Incorporation of thiopurine analogues into DNA, halting the cell cycle. youtube.comnih.gov | Inhibition of T-cell and B-cell clonal expansion. scienmag.com |

| Immune Cell Function | Induction of apoptosis in activated T-cells. youtube.com | Reduction in the number of inflammatory cells. scienmag.com |

Lymphocyte Proliferation Inhibition Mechanisms

This compound, commonly known as 6-mercaptopurine (6-MP), exerts its inhibitory effects on lymphocyte proliferation through a multi-faceted mechanism centered on its role as a purine antimetabolite. As a structural analog of the purine bases hypoxanthine and guanine, 6-MP interferes with the synthesis of nucleic acids, which is essential for the proliferation of rapidly dividing cells like lymphocytes. patsnap.comwikipedia.org Lymphocytes, in particular, are highly dependent on the de novo pathway for purine synthesis, making them especially vulnerable to agents that disrupt this process. nih.gov

Upon cellular uptake, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its primary active metabolite, thioinosine monophosphate (TIMP). patsnap.comdrugbank.com TIMP serves as a crucial junction for the subsequent inhibitory actions of the compound.

One of the principal mechanisms of 6-MP is the inhibition of de novo purine synthesis. nih.gov The metabolite TIMP, and its methylated form, 6-methylthioinosinate (MTIMP), inhibit key enzymes in this pathway. drugbank.com A primary target is phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo synthesis of purine nucleotides. patsnap.comwikipedia.org By inhibiting this enzyme, 6-MP effectively curtails the production of the necessary building blocks for DNA and RNA synthesis, thereby impeding cell proliferation. patsnap.com Furthermore, TIMP inhibits the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP), further disrupting the balance of purine nucleotides. drugbank.com Another active metabolite, methyl-TIMP, is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is critical for the synthesis of guanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes. patsnap.com

A second major mechanism involves the incorporation of 6-MP metabolites into nucleic acids. TIMP can be further metabolized to 6-thioguanine nucleotides (TGNs), including deoxy-6-thioguanosine 5'-triphosphate (thio-dGTP). patsnap.commdpi.com This analog can be incorporated into DNA during the S-phase of the cell cycle. patsnap.com The presence of thio-dGTP in the DNA strand disrupts its normal structure and function, leading to faulty replication, cell cycle arrest, and ultimately, apoptosis (programmed cell death). nih.govmdpi.com This incorporation into DNA is considered a key cytotoxic mechanism of thiopurines. mdpi.com

| Active Metabolite | Target Enzyme/Process | Consequence |

| Thioinosine monophosphate (TIMP) | Phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase) | Inhibition of de novo purine synthesis |

| Thioinosine monophosphate (TIMP) | Inosinic acid (IMP) conversion | Inhibition of AMP and XMP synthesis |

| Methyl-thioinosine monophosphate (methyl-TIMP) | Inosine monophosphate dehydrogenase (IMPDH) | Inhibition of guanosine nucleotide synthesis |

| Deoxy-6-thioguanosine 5'-triphosphate (thio-dGTP) | DNA synthesis | Incorporation into DNA, leading to DNA damage and apoptosis |

Anti-inflammatory Molecular Mechanisms (e.g., Nitric Oxide, Prostaglandin E2, Cytokine Suppression)

The anti-inflammatory properties of this compound and related thiopurines are linked to their ability to modulate the production of key inflammatory mediators. Research has demonstrated that these compounds can suppress inflammatory responses in various cell types.

Studies using macrophage and synoviocyte cell lines have shown that thiopurines can inhibit the production of nitric oxide (NO), a significant inflammatory mediator. This suppression is a key component of their anti-inflammatory effect. In addition to NO, the synthesis of Prostaglandin E2 (PGE2), another crucial mediator of inflammation and pain, is also suppressed by the action of these compounds.

Furthermore, this compound and its analogs have been found to suppress the secretion of several pro-inflammatory cytokines. These include:

Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation.

Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases.

Interleukin-6 (IL-6): A cytokine that plays a role in both acute and chronic inflammation.

The suppression of these inflammatory molecules—NO, PGE2, and cytokines—collectively contributes to the anti-inflammatory profile of this compound, mitigating inflammatory processes at a molecular level. nih.gov This is complemented by the compound's ability to reduce the number of mononuclear cells, particularly monocytes and large lymphocytes, at sites of inflammation. nih.gov

| Inflammatory Mediator | Effect of Thiopurine Treatment |

| Nitric Oxide (NO) | Suppression |

| Prostaglandin E2 (PGE2) | Suppression |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression |

| Interleukin-1beta (IL-1β) | Suppression |

| Interleukin-6 (IL-6) | Suppression |

Antimycobacterial Mechanisms (e.g., DprE1 Inhibition)

This compound has demonstrated antibacterial activity against certain species of mycobacteria. Studies have shown that 6-MP can inhibit the in vitro growth of Mycobacterium paratuberculosis, the causative agent of Johne's disease in cattle and a suspected pathogen in Crohn's disease. nih.gov The growth of M. paratuberculosis was limited in a dose-dependent manner by 6-MP. nih.gov

While the precise molecular mechanism for its activity against M. paratuberculosis is not fully elucidated, a key target for many modern antimycobacterial agents is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall. mdpi.comnih.gov It catalyzes a vital step in the production of arabinogalactan (B145846) and lipoarabinomannan, which are unique and essential components of the cell wall of Mycobacterium tuberculosis and other mycobacteria. nih.gov Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death. mdpi.com

Although numerous classes of DprE1 inhibitors have been identified, there is no direct evidence to date that specifically categorizes this compound as a direct inhibitor of DprE1. However, research has identified that certain substituted purine analogs, such as 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, are potent inhibitors of DprE1 and exhibit significant antitubercular activity. medchemexpress.com This suggests that the purine scaffold can be effectively utilized to target this crucial mycobacterial enzyme. The observed activity of 6-MP against M. paratuberculosis may stem from its interference with purine metabolism, a pathway essential for the bacterium, or potentially through other, as-yet-unidentified mechanisms.

| Compound/Class | Target Organism(s) | Mechanism of Action/Target |

| This compound (6-Mercaptopurine) | Mycobacterium paratuberculosis | Growth inhibition (precise mechanism not fully defined) |

| Substituted Purine Analogs | Mycobacterium tuberculosis | DprE1 Inhibition |

Metabolism and Pharmacological Activity of 6h Purine 6 Thione Metabolites in Preclinical Models

Identification and Characterization of Active Metabolites

Following its cellular uptake, 6H-Purine-6-thione is converted into several key metabolites, each with distinct roles in its pharmacological activity.

Thioinosine Monophosphate (TIMP): This is a primary active metabolite formed via phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is a crucial intermediate that inhibits purine (B94841) biosynthesis by interfering with the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase. It can also be further metabolized to thioguanine nucleotides (e.g., TGMP, TGDP, TGTP). nih.govmedkoo.combccancer.bc.camdpi.comresearchgate.netnih.govresearchgate.netcore.ac.uk

6-Methylthioinosinate (MTIMP): Formed by the methylation of TIMP by thiopurine S-methyltransferase (TPMT), MTIMP also contributes to the inhibition of de novo purine synthesis. High concentrations of MTIMP and its downstream metabolites (6-methylmercaptopurine ribonucleotides, 6-MMPR) have been associated with hepatotoxicity in preclinical and clinical studies. nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com

Thioguanylic Acid (TGMP): This is a downstream metabolite of TIMP, formed through sequential steps involving inosinate dehydrogenase and guanosine (B1672433) monophosphate synthetase. TGMP is further converted into active thioguanine nucleotides (TGDP and TGTP), which are incorporated into RNA and DNA, contributing to the drug's cytotoxic effects. nih.govresearchgate.netpharmgkb.org

6-Thioxanthine (B131520) (6TX): This metabolite is formed through the oxidative biotransformation of this compound, primarily mediated by xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AO). 6TX serves as an intermediate in the pathway leading to 6-thiouric acid. nih.govnih.goval-edu.comresearchgate.net

6-Thiouric Acid (6TUA): This is a major inactive metabolite resulting from the further oxidation of 6-thioxanthine, primarily by xanthine oxidase (XO) and xanthine dehydrogenase (XDH). 6TUA is readily excreted from the body. bccancer.bc.canih.govnih.goval-edu.comresearchgate.net

Enzymatic Biotransformation of this compound

The conversion of this compound into its various metabolites is orchestrated by a specific set of enzymes.

TPMT is a key cytosolic enzyme responsible for the S-methylation of thiopurines, including this compound and its nucleotide metabolites like TIMP. This methylation pathway diverts the substrate away from the anabolic pathway leading to active thioguanine nucleotides (TGNs). While methylation of the parent drug is generally considered a detoxification step, the methylation of TIMP to MTIMP is significant, as MTIMP and its derivatives can inhibit purine biosynthesis. mdpi.comresearchgate.netmdpi.comnih.govknmp.nlnih.govresearchgate.netru.nlsbgh.mb.camedsafe.govt.nzukm.myresearchgate.netresearchgate.netfrontiersin.orgg-standaard.nlnih.govnih.govnih.govresearchgate.net Genetic polymorphisms in the TPMT gene lead to significant inter-individual variability in enzyme activity, impacting the balance between active (TGNs) and inactive (methylated) metabolites, and consequently, the drug's efficacy and toxicity profile in preclinical models. mdpi.comnih.govresearchgate.netsbgh.mb.camedsafe.govt.nzg-standaard.nlnih.govnih.gov

Xanthine oxidase (XO) and aldehyde oxidase (AO) are molybdenum-containing hydroxylases that play a crucial role in the oxidative metabolism of this compound. These enzymes catalyze the conversion of this compound to 6-thioxanthine (6TX), which is then further oxidized to 6-thiouric acid (6TUA). Studies indicate that both AO and XO are involved in the metabolism of 6TX, while XO is primarily responsible for the conversion of 6TX to 6TUA. Xanthine dehydrogenase (XDH), a related enzyme, also contributes to these oxidative steps. bccancer.bc.canih.govnih.goval-edu.comresearchgate.netmdpi.com The relative contributions of AO and XO can vary between species, making cross-species extrapolation of pharmacokinetic data challenging. nih.govresearchgate.net

Guanase is an enzyme that can deaminate thioguanine, a metabolite of this compound, to form 6-thioxanthine (6TX). This deamination pathway represents another route to the inactive 6TUA metabolite. knmp.nl

Disposition and Clearance in Preclinical Systems

The disposition of this compound and its metabolites in preclinical systems involves absorption, distribution, metabolism, and excretion. Oral absorption of this compound is known to be incomplete and highly variable, partly due to extensive first-pass metabolism in the liver and intestines. bccancer.bc.caresearchgate.net The primary routes of elimination for the inactive metabolites, such as 6-thiouric acid, are through renal and fecal excretion. bccancer.bc.ca Preclinical studies have investigated the clearance of active metabolites, revealing considerable inter-individual variability influenced by factors such as body surface area and genetic polymorphisms in metabolic enzymes like TPMT. nih.gov Understanding these disposition pathways is crucial for predicting the systemic exposure and effective concentration of active metabolites in various tissues.

Compound List:

this compound (6-Mercaptopurine, 6-MP)

Thioinosine Monophosphate (TIMP)

6-Methylthioinosinate (MTIMP)

Thioguanylic Acid (TGMP)

6-Thioxanthine (6TX)

6-Thiouric Acid (6TUA)

6-Thioguanine (B1684491) Nucleotides (6-TGNs)

6-Methylmercaptopurine (B131649) Nucleotides (6-MMPN)

6-Methylmercaptopurine Ribonucleotides (6-MMPR)

Thioinosine Monophosphate (TIMP)

Thioinosine Diphosphate (TIDP)

Thioinosine Triphosphate (TITP)

Thioguanine Diphosphate (TGDP)

Thioguanine Triphosphate (TGTP)

Deoxy-6-thioguanine Diphosphate (dTGDP)

Deoxy-6-thioguanine Triphosphate (dTGTP)

6-Methylthioinosine Monophosphate (MeTIMP)

6-Methylthioguanine Monophosphate (MeTGMP)

6-Methylthioguanine Diphosphate (MeTGDP)

6-Methylthioguanine Triphosphate (MeTGTP)

6-Thioxanthosine Monophosphate (TXMP)

6-Thioxanthine (6TX)

6-Thiouric Acid (6TUA)

8-Oxo-6-mercaptopurine (8-oxo-6MP)

6-Methylmercapto-8-hydroxypurine (6Me-8OH-MP)

6-Methylmercaptopurine (6-MMP)

6-Methylthioguanine (6-MTG)

Advanced Analytical Methodologies for 6h Purine 6 Thione Research

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Compound and Metabolite Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the precise and sensitive quantification of 6H-Purine-6-thione and its key metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGN) and 6-methylmercaptopurine (B131649) (6-MMP), within biological matrices such as red blood cells (RBCs). frontiersin.organnlabmed.orgscielo.brresearchgate.netacs.orgacs.orgspringernature.comannlabmed.orgnih.gov These methods typically involve the hydrolysis of nucleotide metabolites to release the parent bases before analysis, enabling accurate measurement of the total pool of these compounds. frontiersin.organnlabmed.orgspringernature.comnih.gov

HPLC-MS/MS offers significant advantages due to its high selectivity, allowing for the differentiation of structurally similar compounds, and its exceptional sensitivity, enabling the detection of low-concentration analytes. frontiersin.orgresearchgate.netacs.orgacs.orgspringernature.comannlabmed.orgnih.gov Studies have reported robust analytical performance, including low limits of quantification (LLOQ) and high precision. For instance, an HPLC-MS/MS method was developed with an LLOQ of 0.2 µmol/L for 6-thioguanine (6-TG) and 4 µmol/L for 6-methylmercaptopurine (6-MMP) in RBCs, with total imprecision below 3.0%. frontiersin.org Analytical recoveries for metabolites are generally high, with reported values around 73.2% for 6-TG and 97.4% for 6-MMP. scielo.br The stability of these metabolites during sample preparation and storage is a critical consideration, with recommendations often suggesting storage at -70°C for long-term preservation of preprocessed samples to maintain integrity. annlabmed.org

Table 8.1.1: Representative HPLC-MS/MS Method Performance for Thiopurine Metabolites

| Metabolite | Lower Limit of Quantification (LLOQ) | Precision (CV) | Analytical Recovery | Reference |

| 6-Thioguanine (6-TG) | 0.2 µmol/L | < 3.0% | 73.2% | frontiersin.orgscielo.br |

| 6-Methylmercaptopurine (6-MMP) | 4 µmol/L | < 3.0% | 97.4% | frontiersin.orgscielo.br |

| 6-Thioguanine Nucleotides (6-TGN) | 0.1 µmol/L | < 10% | 71.0% | annlabmed.org |

| 6-Methylmercaptopurine Nucleotide (6-MMPN) | 0.5 µmol/L | < 10% | 102.2% | annlabmed.org |

Note: CV refers to Coefficient of Variation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and identification of chemical compounds, including this compound and its metabolites. nih.govresearchgate.netcolby.educhemicalbook.com Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, allowing for the confirmation of identity and purity. nih.govresearchgate.netcolby.edu

In the context of metabolite profiling, NMR can be applied to analyze complex biological mixtures, aiding in the identification of known and potentially novel metabolites. nih.govresearchgate.net For example, NMR, in conjunction with HPLC/MS, has been utilized to identify 6-thioguanine (6-TG) in bacterial culture supernatants. nih.gov Furthermore, NMR spectroscopy has been employed to investigate the structural impact of 6-thioguanine incorporation into DNA duplexes, providing insights into its interaction with biological macromolecules. colby.edu While HPLC-MS/MS is more commonly cited for direct quantification of 6-MP metabolites, NMR's strength lies in its ability to provide definitive structural information, which is critical for characterizing newly identified metabolites or confirming the structure of synthesized standards.

Table 8.2.1: Applications of NMR Spectroscopy in this compound Research

| NMR Technique | Application | Key Findings/Examples | Reference |

| ¹H NMR | Structural elucidation, identification of compounds, confirmation of identity. | Used to identify 6-thioguanine in bacterial extracts; Characterization of DNA duplexes modified with 6-thioguanine. | nih.govcolby.edu |

| ¹³C NMR | Structural elucidation, confirmation of carbon backbone and functional groups. | Utilized in detailed structural analysis of purine (B94841) derivatives and their complexes. | researchgate.netrsc.org |

| 2D NMR (e.g., COSY, HSQC) | Provides connectivity information for complex structures, aids in unambiguous assignment of signals. | Essential for complex metabolite identification and structural determination. | researchgate.net |

| Metabolomics NMR | Profiling of complex biological samples, identification of metabolic pathways. | Used to understand the metabolic fate of 6-mercaptopurine (B1684380) in cellular systems. | nih.gov |

Spectrophotometric Assays for Enzyme Activity Measurement

Spectrophotometric assays are vital for studying the enzymatic processes that govern the metabolism of this compound. A key enzyme in this regard is Thiopurine Methyltransferase (TPMT), which catalyzes the S-methylation of 6-mercaptopurine (6-MP) to the inactive metabolite 6-methylmercaptopurine (6-MMP). springernature.comresearchgate.netuiowa.eduaruplab.comfrontiersin.org Spectrophotometric methods, often coupled with HPLC-UV detection, are employed to quantify the activity of TPMT by measuring the formation of 6-MMP or the depletion of the 6-MP substrate. researchgate.netasm.orgnih.gov

TPMT activity is typically measured in red blood cells (RBCs) and expressed in units such as nanomoles of 6-MMP produced per hour per milliliter of packed RBCs (U/mL). uiowa.eduaruplab.comquestdiagnostics.com These assays are critical for identifying individuals with genetic variations in TPMT activity, which can significantly impact the efficacy and toxicity of thiopurine therapies. springernature.comuiowa.eduaruplab.commayocliniclabs.com Reference ranges for TPMT activity are well-established, categorizing individuals into normal metabolizers, heterozygotes (low metabolizers), and homozygotes (deficient metabolizers). questdiagnostics.com Other enzymes, such as xanthine (B1682287) oxidase (XO), which degrades 6-MP to 6-thiouric acid (6TUA), can also be studied using spectrophotometric approaches, provided the reaction leads to a measurable change in absorbance. frontiersin.orgnih.govresearchgate.net

Table 8.3.1: Thiopurine Methyltransferase (TPMT) Activity Assay and Reference Ranges

| Enzyme Activity Measurement | Typical Unit | Assay Principle | Reference Ranges (Typical) | Reference |

| TPMT Activity | U/mL (nmol/hr/mL RBC) | Measures the formation of 6-methylmercaptopurine (6-MMP) from 6-mercaptopurine (6-MP) via HPLC-UV or LC-MS/MS. | >12: Normal4-12: Heterozygote/Low Metabolizer<4: Homozygote Deficient | uiowa.eduaruplab.comquestdiagnostics.com |

Emerging Research Areas and Future Directions for 6h Purine 6 Thione

Exploration of Novel Synergistic Combinations in Preclinical Models

A significant area of current research involves combining 6H-Purine-6-thione with other agents to enhance its therapeutic effects, overcome resistance, or reduce toxicity. Preclinical models are instrumental in identifying and validating these synergistic interactions before they can be considered for clinical evaluation.

One of the most well-documented synergistic combinations is with methotrexate (B535133) (MTX). Studies have shown that MTX can increase the bioavailability of 6-MP. In a study involving children with acute lymphoblastic leukemia (ALL), concurrent treatment with MTX at 2 or 5 g/m² led to a mean increase of 108% and 121% in the peak plasma concentration of 6-MP, respectively. nih.gov The area under the curve (AUC), a measure of total drug exposure, also increased by 69% and 93% with the respective MTX doses. nih.gov A similar effect was observed in rats, where MTX administration resulted in a 110% increase in the peak plasma concentration and a 230% increase in the AUC of 6-MP. nih.govresearchgate.net This enhancement is attributed to MTX's ability to inhibit xanthine (B1682287) oxidase, an enzyme involved in the metabolism of 6-MP. researchgate.net

Another novel approach involves the use of S-allylthio derivatives of 6-mercaptopurine (B1684380), which essentially act as prodrugs. These compounds, such as S-allylthio-6-mercaptopurine, demonstrate a synergistic effect by releasing both 6-mercaptopurine and allicin, a compound found in garlic. nih.gov The latter component targets the redox homeostasis of leukemic cells, which are more sensitive to such interventions than normal cells. nih.gov In vitro studies on B-CLL (chronic lymphocytic leukemia) cells showed that this concerted action increased apoptosis from 10% with the purine (B94841) analog alone to 38%. nih.gov Furthermore, in an in vivo human-mouse B-CLL model, this combination dramatically decreased the engraftment of B-CLL cells from 30% to just 0.7%. nih.gov

The following table summarizes the preclinical findings of synergistic combinations involving this compound.

| Combination Agent | Model System | Key Finding | Reference |

| Methotrexate (MTX) | Children with ALL, Rats | Increased peak plasma concentration and AUC of 6-MP | researchgate.net, nih.gov |

| S-allylthio derivatives (releasing Allicin) | In vitro B-CLL cells, In vivo human-mouse B-CLL model | Increased apoptosis and decreased cell engraftment | nih.gov |

| Doxorubicin | Not specified | Increased risk of hepatotoxicity | medscape.com |

| Oxaliplatin | Not specified | Increased risk of myelosuppression | medscape.com |

Design and Synthesis of Next-Generation Purine Analogs with Modulated Activity

The chemical scaffold of this compound provides a versatile platform for the design and synthesis of new analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties. Researchers are actively exploring various chemical modifications to modulate the activity of this purine analog.

One area of focus is the synthesis of S-derivatives. For instance, biologically active S-allylthio derivatives of 6-mercaptopurine (SA-6MP) and its riboside (SA-6MPR) have been synthesized. These prodrugs exhibit enhanced antiproliferative activity compared to the parent compounds, attributed to their higher hydrophobicity, which improves cell penetration. nih.gov Once inside the cell, they react with glutathione (B108866) to release the active 6-MP. nih.gov

Another strategy involves the synthesis of 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP), a derivative possessing a β-naphthalene group. This compound has shown promising anti-cancer activity, with an IC50 value of 6.09μg/mL against HepG2 cancer cells. researchgate.net Mechanistic studies revealed that NMSP induces S phase cell cycle arrest and mitochondria-dependent apoptosis in these cells. researchgate.net

Furthermore, researchers have synthesized a series of novel 6-mercaptopurine derivatives by introducing a heterocyclic substituted 1,2,4-triazole-sulfhydryl moiety at the SH group. researchgate.net Several of these compounds demonstrated potent antiproliferative activity against various leukemia cell lines, with some showing IC50 values as low as 9.8 μM against L1210 rat lymphocytic leukemia cells. researchgate.net

The table below highlights some of the synthesized this compound analogs and their reported biological activities.

| Analog | Modification | Biological Activity | Reference |

| S-allylthio-6-mercaptopurine (SA-6MP) | S-allylthio group | More efficient inhibition of cell proliferation and induction of apoptosis compared to 6-MP | nih.gov |

| 6-((naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) | β-naphthalene group | IC50 of 6.09μg/mL against HepG2 cells; induces S phase arrest and apoptosis | researchgate.net |

| Substituted 1,2,4-Triazole-sulfhydryl derivatives | Heterocyclic substituted 1,2,4-triazole-sulfhydryl moiety | Potent antiproliferative activity against leukemia cell lines (e.g., IC50 of 9.8 μM against L1210) | researchgate.net |

| 6-amino-8-(β-D-ribofuranosyl)thiopurine | Adenosine analog | 50% inhibition of in vitro growth of Escherichia coli at 5 x 10⁻⁶ M | acs.org |

Mechanistic Insights into Off-Target Interactions in Biological Systems

Understanding the off-target interactions of this compound is crucial for a comprehensive appreciation of its biological effects and for anticipating potential side effects or new therapeutic applications. While its primary mechanism involves interference with DNA synthesis, research has uncovered other molecular interactions.

A notable off-target interaction involves the direct binding of this compound to DNA. Biophysical and in-silico molecular docking studies have confirmed a groove binding and electrostatic interaction between 6-MP and calf thymus DNA. nih.gov Furthermore, these studies revealed that 6-MP can induce the generation of reactive oxygen species (ROS) in the presence of light, leading to DNA damage. nih.gov

Recent research has also identified Ubiquitin-Specific Protease 2a (USP2a) as a target for this compound and its analog 6-thioguanine (B1684491) (6-TG). Both compounds were found to suppress the levels of USP2a mRNA and protein. frontiersin.org This inhibition has downstream effects on USP2a target proteins, including Fatty Acid Synthase (FAS), Mdm2, and cyclin D1, suggesting a mechanism beyond direct DNA incorporation. frontiersin.org The suppression of FAS, a protein linked to tumor virulence, provides a new perspective on the anti-tumor functions of thiopurines. frontiersin.org

Computational approaches are also being developed to predict off-target interactions for small molecules like this compound. nih.gov These methods use a combination of 2D chemical similarity, 3D surface pocket similarity, and machine learning algorithms to screen for potential off-target binding. nih.gov Such in silico tools can help to identify potential adverse effects or opportunities for drug repurposing early in the development process.

Advanced In Vitro and In Vivo Model Development for Efficacy and Mechanistic Studies

The development of more physiologically relevant experimental models is a critical step in improving the translation of preclinical research findings to the clinical setting. For a compound like this compound, advanced in vitro and in vivo models offer new avenues to study its efficacy and mechanisms of action in a more nuanced manner.

Organoid technology represents a significant leap forward in this area. Organoids are three-dimensional (3D) cell cultures derived from stem cells that can self-organize to mimic the structure and function of an organ. wpiinc.comnih.gov Patient-derived organoids (PDOs), in particular, preserve the genetic and phenotypic characteristics of the original tissue, making them valuable models for drug screening and personalized medicine. frontiersin.org For this compound, PDOs could be used to model various cancers and inflammatory diseases to test drug response in a patient-specific context. wpiinc.com

The integration of organoid technology with other advanced techniques like CRISPR-Cas9 gene editing and microfluidics (organ-on-a-chip) is further expanding their utility. bohrium.com Gene editing can be used in organoids to model specific genetic diseases and study their response to this compound. nih.gov Organ-on-a-chip platforms can simulate the interactions between different organs, allowing for more complex studies of drug metabolism and systemic effects. bohrium.com

In addition to in vitro models, advancements in in vivo models are also crucial. While rodent models remain a standard, the development of humanized mouse models, which contain functional human genes, cells, or tissues, can provide a more accurate representation of human physiology and disease. These models could be particularly useful for studying the immunomodulatory effects of this compound.

The table below outlines the advantages of these advanced models for research on this compound.

| Model Type | Key Advantages for this compound Research | Reference |

| Patient-Derived Organoids (PDOs) | Mimic patient-specific tumor biology for personalized efficacy testing. | frontiersin.org, wpiinc.com |

| Gene-Edited Organoids | Allow for the study of drug effects in the context of specific genetic mutations. | nih.gov |

| Organ-on-a-Chip | Enable the study of multi-organ interactions and systemic drug metabolism. | bohrium.com |

| Humanized Animal Models | Provide a more accurate in vivo system for studying immunomodulatory effects. |

Q & A

Q. How can researchers avoid biases in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.